Prodigiosine
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Overview
Description
Prodigiosin is a red pigment belonging to the prodiginine family, characterized by its tripyrrole structure. It is naturally produced by various microorganisms, including Serratia marcescens, Pseudomonas aeruginosa, and some actinomycetes . Prodigiosin has gained significant attention due to its diverse biological activities, including antimicrobial, anticancer, antimalarial, and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prodigiosin can be synthesized through various methods, including microbial fermentation and chemical synthesis. The microbial fermentation method involves culturing prodigiosin-producing microorganisms under optimized conditions. For instance, Serratia marcescens can be cultured in a medium containing sucrose, peptone, and tween 80 to enhance prodigiosin production . The chemical synthesis of prodigiosin involves the condensation of 2-methyl-3-amylpyrrole with 4-methoxy-2,2’-bipyrrole-5-carboxaldehyde under acidic conditions .
Industrial Production Methods: Industrial production of prodigiosin primarily relies on microbial fermentation due to its cost-effectiveness and scalability. Optimization of fermentation conditions, such as medium composition, temperature, and pH, is crucial for maximizing prodigiosin yield . Additionally, downstream processing techniques, including solvent extraction and purification, are employed to isolate prodigiosin from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions: Prodigiosin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is sensitive to pH changes, exhibiting different colors in acidic, neutral, and alkaline environments .
Common Reagents and Conditions:
Substitution: Substitution reactions involving prodigiosin typically occur at the pyrrole rings, with reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of prodigiosin, which may exhibit altered biological activities .
Scientific Research Applications
Prodigiosin has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a natural dye and pigment in various industrial applications .
- Employed in the synthesis of novel compounds with potential biological activities .
Biology:
- Studied for its antimicrobial properties against various pathogens .
- Investigated for its role in biofilm inhibition and quorum sensing disruption .
Medicine:
- Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells .
- Evaluated for its immunosuppressive effects, making it a potential candidate for treating autoimmune diseases .
Industry:
Mechanism of Action
Prodigiosin exerts its effects through various molecular targets and pathways:
Anticancer Mechanism:
- Induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
- Inhibits cell proliferation by interfering with cell cycle progression .
Antimicrobial Mechanism:
- Disrupts bacterial cell membranes, leading to cell lysis .
- Inhibits quorum sensing, thereby reducing virulence and biofilm formation .
Immunosuppressive Mechanism:
Comparison with Similar Compounds
Prodigiosin is part of the prodiginine family, which includes other compounds such as undecylprodigiosin, cycloprodigiosin, and metacycloprodigiosin . These compounds share similar tripyrrole structures but differ in their side chains and functional groups .
Comparison:
Undecylprodigiosin: Exhibits similar antimicrobial and anticancer properties but has a longer alkyl side chain.
Cycloprodigiosin: Contains a cyclized pyrrole ring, which may enhance its stability and biological activity.
Metacycloprodigiosin: Similar to cycloprodigiosin but with different ring substitutions, leading to distinct biological activities.
Uniqueness of Prodigiosin: Prodigiosin stands out due to its broad spectrum of biological activities and its potential for industrial applications as a natural dye and pigment .
Properties
IUPAC Name |
(2Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17/h7,9-13,21-22H,4-6,8H2,1-3H3/b19-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUNBVWMKSXXOM-UNOMPAQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=C(NC(=C1)/C=C\2/C(=CC(=N2)C3=CC=CN3)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018969 |
Source
|
Record name | Prodigiosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82-89-3 |
Source
|
Record name | Prodigiosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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